10(R)-PAHSA: Biological Mechanism, Stereochemical Fidelity, and Experimental Validation
10(R)-PAHSA: Biological Mechanism, Stereochemical Fidelity, and Experimental Validation
The following technical guide details the biological mechanism, synthesis, and experimental validation of 10(R)-PAHSA, structured for senior researchers and drug development professionals.
Technical Whitepaper | Version 2.0
Part 1: Executive Summary & Structural Identity
10(R)-PAHSA (Palmitic Acid-10-Hydroxy Stearic Acid) represents a high-priority target within the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) lipid class. Unlike canonical lipids used for energy storage, 10(R)-PAHSA functions as a bioactive lipokine with potent anti-diabetic and anti-inflammatory properties.
Crucially, biological activity in this class is stereospecific . While the (R)-isomer is the predominant endogenous form found in mammalian adipose tissue, pharmacological studies in the broader FAHFA class (specifically 9-PAHSA) suggest distinct functional profiles for enantiomers—where the S-isomer may drive specific secretagogue activities (GSIS), while the R-isomer maintains systemic insulin sensitization and anti-inflammatory tone.
This guide focuses on the 10(R)-isomer , defining its receptor-mediated signaling, synthesis, and self-validating interrogation protocols.
Chemical Identity[1]
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IUPAC Name: 10-[(1-oxohexadecyl)oxy]-octadecanoic acid
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Molecular Formula: C34H66O4
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Molecular Weight: 538.9 g/mol
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Endogenous Configuration: 10(R) (Predominant in adipose tissue)
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Primary Targets: GPR120 (FFAR4), GPR40 (FFAR1)
Part 2: Biological Mechanism of Action
The mechanism of 10(R)-PAHSA is defined by a dual-modality signaling architecture: G-Protein Coupled Receptor (GPCR) activation and Anti-inflammatory Immunomodulation .
The GPR120 (FFAR4) Signaling Axis
10(R)-PAHSA acts as a ligand for the long-chain fatty acid receptor GPR120. Upon binding, it initiates a signaling cascade that bypasses the canonical insulin receptor (IR) pathway to induce glucose uptake, making it a critical target for insulin-resistant phenotypes.
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Ligand Binding: 10(R)-PAHSA binds to the extracellular domain of GPR120 on adipocytes and macrophages.
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Gq/11 Coupling: Activation triggers Gq proteins, stimulating Phospholipase C (PLC).
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IP3/Ca2+ Flux: PLC hydrolyzes PIP2 into IP3 and DAG. IP3 induces intracellular Ca2+ release.
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GLUT4 Translocation: The calcium signal, potentially via CaMKII and AMPK cross-talk, triggers the translocation of GLUT4 storage vesicles (GSVs) to the plasma membrane, facilitating glucose entry independent of proximal insulin receptor substrate (IRS) tyrosine phosphorylation.
Macrophage Polarization (Anti-Inflammatory)
In adipose tissue macrophages (ATMs), 10(R)-PAHSA exerts a "phenotypic switch" effect.
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Inhibition of M1: It suppresses LPS-induced Toll-Like Receptor 4 (TLR4) signaling.
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Cytokine Suppression: Downregulates NF-κB signaling, reducing the secretion of TNF-α and IL-1β.
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Result: A shift from the pro-inflammatory M1 state to an insulin-sensitizing M2-like phenotype, reducing local adipose inflammation (a root cause of systemic insulin resistance).
Visualization: 10(R)-PAHSA Signaling Pathway
Figure 1: Signal transduction pathway of 10(R)-PAHSA via GPR120, mediating GLUT4 translocation and anti-inflammatory suppression.[1]
Part 3: Experimental Protocols & Validation
As a Senior Scientist, relying on commercial mixtures is insufficient for mechanistic definition. The following protocols ensure stereochemical fidelity and functional validation .
Protocol A: Chemo-Enzymatic Synthesis of 10(R)-PAHSA
Objective: Produce high-purity 10(R)-PAHSA free from the S-isomer or regioisomeric contaminants.
Reagents:
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10-Hydroxy Stearic Acid (10-HSA) [Enriched for R-isomer via Chiral HPLC prep]
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Pyridine (Catalyst)[2]
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Dichloromethane (DCM, Anhydrous)[2]
Step-by-Step Workflow:
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Pre-cursor Preparation: Dissolve 10(R)-HSA (1 eq) in anhydrous DCM under Argon atmosphere.
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Acylation: Cool to 0°C. Add Pyridine (1.2 eq) followed by dropwise addition of Palmitoyl Chloride (1.1 eq).
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Reaction: Stir at 0°C for 30 mins, then warm to RT for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
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Quench & Extraction: Quench with saturated NaHCO3. Extract organic layer, wash with 1M HCl (to remove pyridine), then Brine.
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Purification: Flash chromatography on Silica Gel.
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Critical Check: The R-isomer must be validated. Use Chiral LC-MS (Chiralpak IA column) to confirm >95% enantiomeric excess (ee).
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Protocol B: Self-Validating Glucose Uptake Assay
Objective: Confirm biological activity in a GPR120-dependent manner.
System: 3T3-L1 Adipocytes (Differentiated). Controls:
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Negative: Vehicle (DMSO).
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Positive: Insulin (100 nM).
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Specificity Control: GPR120 Antagonist (AH-7614) or siRNA knockdown.
Methodology:
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Starvation: Serum-starve differentiated adipocytes for 4 hours in KRPH buffer.
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Treatment: Treat cells with 10(R)-PAHSA (10 µM - 20 µM) for 60 minutes.
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Parallel Well: Pre-treat with AH-7614 (10 µM) for 30 mins prior to PAHSA.
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Tracer: Add [3H]-2-Deoxyglucose (0.1 µCi/well) for the final 10 minutes.
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Termination: Wash 3x with ice-cold PBS containing 10 mM unlabeled glucose (stops transport).
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Lysis & Counting: Lyse in 0.1N NaOH; measure CPM via scintillation counting.
Data Interpretation (Self-Validation):
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Valid Result: 10(R)-PAHSA induces ~2-3 fold increase in uptake over basal.
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GPR120 Confirmation: AH-7614 pretreatment must abolish the PAHSA effect, returning uptake to near-basal levels. If uptake persists, the effect is off-target (non-specific lipid effect).
Visualization: Experimental Workflow
Figure 2: Validation workflow ensuring stereochemical purity and receptor specificity.
Part 4: Comparative Data Summary
The following table summarizes the distinct biological profiles of PAHSA isomers based on current FAHFA class literature. Note that while 9-PAHSA data is often used as the archetype, 10-PAHSA shares the core GPR120 dependency.
| Feature | 10(R)-PAHSA (Endogenous) | 10(S)-PAHSA (Synthetic/Minor) | 9-PAHSA (Reference) |
| Endogenous Abundance | High (Adipose Tissue) | Low / Undetected | High (R-isomer) |
| GPR120 Activation | Agonist | Agonist | Agonist |
| Metabolic Stability | Moderate | Low (Rapidly hydrolyzed by CEL) | Moderate |
| Primary Effect | Insulin Sensitization, Anti-inflammatory | Potential GSIS Secretagogue* | Mixed (Isomer dependent) |
| Degradation Enzyme | Carboxyl Ester Lipase (CEL) | CEL (Preferred Substrate) | CEL |
*Note: S-isomers of 9-PAHSA have shown higher potency for insulin secretion (GSIS) in some studies; 10(S) is hypothesized to follow suit but requires specific validation.
References
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Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell. Link
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Nelson, A. T., et al. (2017). Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation.[4] Journal of the American Chemical Society.[4][5] Link[4]
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Aryal, P., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research.[5] Link
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Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties. Diabetes.[6][7][8] Link
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Cayman Chemical. 10(R)-PAHSA Product Information & Stereochemistry Data. Link
Sources
- 1. GLUT4 Expression in Adipocytes Regulates De Novo Lipogenesis and Levels of a Novel Class of Lipids With Antidiabetic and Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.cuni.cz [dspace.cuni.cz]
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